molecular formula C13H19N3O4 B2876124 2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate CAS No. 1797020-82-6

2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate

Numéro de catalogue: B2876124
Numéro CAS: 1797020-82-6
Poids moléculaire: 281.312
Clé InChI: XLSPLAOPCVCHIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate (hereafter referred to as the "target compound") features a hybrid structure combining a pyrazole core, tetrahydrofuran (THF) substituent, and an acetate ester. The pyrazole ring is substituted at the 1-position with a THF-3-yl group and at the 4-position with an amino linkage to a propan-2-yl acetate moiety.

Propriétés

IUPAC Name

[2-methyl-1-oxo-1-[[1-(oxolan-3-yl)pyrazol-4-yl]amino]propan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-9(17)20-13(2,3)12(18)15-10-6-14-16(7-10)11-4-5-19-8-11/h6-7,11H,4-5,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSPLAOPCVCHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NC1=CN(N=C1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Substituent Variations on Pyrazole and Benzamide Derivatives

Compounds 15–17 in share a benzamide backbone but differ in alkoxy substituents on phenyl rings (methoxy, ethoxy, propoxy). For example:

  • Compound 15: (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate
  • Compound 16 : Ethoxy variant of Compound 15
  • Compound 17 : Propoxy variant of Compound 15

Key Differences :

  • The target compound replaces the phenyl-alkoxy group with a THF-substituted pyrazole. The THF ring may enhance solubility due to its oxygen-rich, polar nature compared to alkoxy-phenyl groups, which are more lipophilic .

Comparison with Encorafenib (Kinase Inhibitor)

Encorafenib (), a BRAF kinase inhibitor, shares structural motifs with the target compound, including a pyrazole ring and carbamate/acetate groups. However, encorafenib features a pyrimidine linker and sulfonamide group, contributing to its high molecular weight (540 Da) and protein-binding capacity (86% plasma protein binding) .

Key Differences :

  • The target compound lacks the sulfonamide and halogenated aromatic rings present in encorafenib, which are critical for kinase selectivity and potency.
  • The THF substituent in the target compound may reduce metabolic clearance compared to encorafenib’s bulkier substituents.

Electronic and Reactivity Profiles

The compound in , [(1-oxo-1-phenylpropan-2-ylidene)amino] benzoate, contains a benzoyloxime group.

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Substituents Molecular Weight (Da) Notable Features
Target Compound Pyrazole THF-3-yl, acetate ester ~325 (estimated) High polarity, potential prodrug
Encorafenib Pyrazole-Pyrimidine Sulfonamide, carbamate 540 Kinase inhibition, high protein binding
Compound 15 Benzamide 4-Methoxyphenyl, acetate ~450 (estimated) Lipophilic, protease inhibition
Compound Benzoyloxime Phenyl, oxime ~240 (estimated) Electron-withdrawing, reactive

Table 2: Inferred Physicochemical Properties

Compound LogP (Estimated) Solubility (mg/mL) Metabolic Stability
Target Compound 1.2–1.8 Moderate (PEG-400) Moderate (ester hydrolysis)
Encorafenib 3.5–4.0 Low (DMSO) High (slow clearance)
Compound 15 2.5–3.0 Low (aqueous) Low (rapid hydrolysis)

Research Findings and Implications

  • THF Substitution: The THF ring in the target compound likely improves aqueous solubility compared to alkoxy-phenyl analogs (e.g., Compounds 15–17) .
  • Kinase Inhibition Potential: While encorafenib’s sulfonamide and pyrimidine groups are critical for binding, the target compound’s THF-pyrazole system may favor alternative targets, such as cyclooxygenase or phosphodiesterases.
  • Synthetic Accessibility : The acetate ester in the target compound simplifies synthesis compared to encorafenib’s complex carbamate linkage, though stability may be compromised .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.